2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide features a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and a sulfanyl-acetamide moiety linked to a 4-phenoxyphenyl group. This structure is part of a broader class of triazole derivatives known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-30-18-11-7-16(8-12-18)22-26-27-23(28(22)24)32-15-21(29)25-17-9-13-20(14-10-17)31-19-5-3-2-4-6-19/h2-14H,15,24H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJIFFACDJFAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic compound notable for its unique structural features, including a triazole ring and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer fields.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.41 g/mol. The presence of the triazole ring is significant as it is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₃S |
| Molecular Weight | 358.41 g/mol |
| Chemical Structure | Chemical Structure |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various pathogenic bacteria and fungi. The specific compound may interact with cellular targets such as enzymes or receptors critical for microbial survival.
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Triazole derivatives have been documented to exhibit cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of signaling pathways.
Case Study:
In a study evaluating the anticancer activity of related triazole compounds, one derivative demonstrated an IC50 value of 4.36 μM against HCT116 colon cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin . Further investigations into the specific mechanisms by which this compound exerts its effects are warranted.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Interaction: Binding to specific receptors that regulate cellular processes.
- Signal Transduction Modulation: Altering pathways that control cell proliferation and survival.
Research Findings
Recent studies have highlighted the importance of understanding the interactions between this compound and biological targets. Techniques such as molecular docking and enzyme inhibition assays are recommended to elucidate its pharmacological potential further.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Exhibits significant inhibition against bacterial strains |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Mechanistic Studies | Potential enzyme inhibitors; receptor interactions |
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key structural variations among analogs include substitutions on the triazole ring (positions 4 and 5) and modifications to the acetamide-linked aryl group. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
Key Observations:
- Electron-Donating vs.
- Heterocyclic Substitutions : The pyridin-4-yl variant (573950-10-4) introduces a nitrogen-rich heterocycle, improving hydrogen-bonding capacity and solubility .
- Steric Effects : The 3,4,5-trimethoxyphenyl group (710988-27-5) increases steric bulk, which may hinder membrane permeability but enhance selectivity for certain targets .
Key Insights:
- Anti-Inflammatory Potential: The target compound’s methoxy group may mimic substituents in anti-exudative derivatives (e.g., furan-2-yl analogs), where methoxy, chloro, or nitro groups enhance edema inhibition .
- Antimicrobial Efficacy : Chloro-substituted analogs (e.g., MFCD04017613) outperform methoxy derivatives in antimicrobial assays, likely due to stronger electrophilic interactions .
- Enzyme Inhibition: Triazole-acetamide derivatives with hydroxyphenyl (AM33) or trimethoxyphenyl groups show nanomolar inhibition constants, highlighting the role of substituent polarity in enzyme binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
